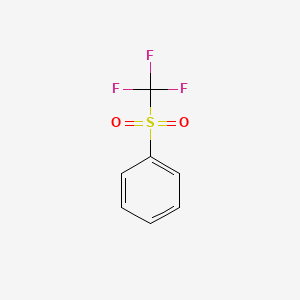

Phenyl trifluoromethyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trifluoromethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGBQYFXKAKWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879040 | |

| Record name | SULFONE,PHENYL-TRIFLUOROMETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426-58-4 | |

| Record name | Phenyl trifluoromethyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFONE,PHENYL-TRIFLUOROMETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Trifluoromethyl Sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl Trifluoromethyl Sulfone: A Comprehensive Technical Guide for Advanced Chemical Applications

This guide provides an in-depth exploration of Phenyl Trifluoromethyl Sulfone, a versatile reagent that has garnered significant attention in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of its physicochemical properties, reactivity, and practical applications.

Introduction: The Strategic Importance of the Trifluoromethyl Sulfonyl Group

The introduction of trifluoromethyl (CF₃) groups is a cornerstone strategy in contemporary medicinal chemistry and materials science.[1][2][3] The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and its ability to modulate lipophilicity and binding affinity—make it a highly desirable functional moiety.[2][3] this compound, also known as trifluoromethyl phenyl sulfone or [(trifluoromethyl)sulfonyl]benzene, has emerged as a key reagent for the efficient installation of this critical group.[1][4] Its stability, coupled with its versatile reactivity, allows for controlled trifluoromethylation under various reaction conditions, rendering it an indispensable tool for synthetic chemists.[1][4]

This guide will delve into the fundamental properties of this compound, providing a robust foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application and safe handling. The key physicochemical data for this compound are summarized below.

General and Physical Properties

This compound is typically a colorless to light yellow clear liquid at room temperature.[5][6][7] However, some sources describe it as a liquid, solid, or semi-solid, suggesting its melting point is close to ambient temperatures.[8]

| Property | Value | Source(s) |

| CAS Number | 426-58-4 | [4][5][6][8][9] |

| Molecular Formula | C₇H₅F₃O₂S | [4][5][9][10] |

| Molecular Weight | 210.17 g/mol | [4][5][9] |

| Boiling Point | 203 °C (lit.) | [4][5] |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Refractive Index | 1.4620 to 1.4660 | [4][5] |

| Physical Form | Clear liquid; may also be solid or semi-solid | [5][8] |

| Color | Colorless to Almost colorless | [5][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the phenyl group.

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbon of the trifluoromethyl group.[10]

-

¹⁹F NMR : The fluorine NMR spectrum is a key identifier, typically showing a singlet for the three equivalent fluorine atoms of the CF₃ group.[10] While specific chemical shift data for the neat compound is not always readily available in public databases, the ¹⁹F NMR chemical shift for trifluoromethyl groups in similar organic molecules is well-documented.[11][12]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands for the sulfonyl group (S=O stretching) and the C-F bonds of the trifluoromethyl group. The presence of an aromatic ring will also be evident.[10][13]

-

Mass Spectrometry (MS) : Mass spectrometry, particularly GC-MS, can be used to determine the molecular weight and fragmentation pattern, confirming the compound's structure.[10]

Chemical Properties and Reactivity

This compound is recognized for its high thermal stability and resistance to many chemical reactions.[4] However, its true utility lies in its capacity to act as a trifluoromethylating agent through various chemical pathways.

Trifluoromethylation Reactions

The primary application of this compound is in the introduction of the trifluoromethyl group into organic molecules. This can be achieved through several mechanisms:

-

Nucleophilic Trifluoromethylation : this compound can serve as a source of the trifluoromethyl anion (CF₃⁻) or its synthetic equivalent. This allows for the trifluoromethylation of electrophilic substrates.[1]

-

Radical Trifluoromethylation : Recent studies have demonstrated that this compound can also act as a precursor to the trifluoromethyl radical (•CF₃).[14][15] This has expanded its synthetic utility, enabling trifluoromethylation of substrates via radical pathways, often under visible-light photoredox conditions.[14][15]

Cross-Coupling Reactions

The sulfonyl group can participate in various cross-coupling reactions, allowing for the further functionalization of the aromatic ring. While less common than its use as a trifluoromethylating agent, this reactivity provides additional synthetic avenues.

Synthesis of this compound

An efficient and scalable synthesis is crucial for the widespread application of any chemical reagent. The synthesis of this compound can be achieved through several routes, often involving the oxidation of a corresponding sulfide precursor. A general synthetic workflow is outlined below.

Caption: A generalized synthetic pathway for this compound.

A plausible synthetic approach involves the trifluoromethylation of thiophenol to yield phenyl trifluoromethyl sulfide, which is then oxidized to the final sulfone product. The choice of trifluoromethylating and oxidizing agents can be optimized based on substrate compatibility and desired yield.

Applications in Research and Development

The unique properties of this compound have made it a valuable tool in several areas of chemical research and development.

Drug Development

The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, bioavailability, and binding affinity.[2][3][16] this compound serves as a key reagent for introducing this group into complex molecules, aiding in the development of novel therapeutics. Sulfone-containing scaffolds are present in numerous approved drugs, highlighting the importance of this functional group in medicinal chemistry.[17]

Materials Science

In materials science, the trifluoromethyl group is known to impart desirable properties such as thermal and chemical resistance. This compound can be used to incorporate this moiety into polymers and other advanced materials, enhancing their durability and performance in demanding applications.

Experimental Protocols

The following section provides generalized, step-by-step methodologies for the synthesis and spectroscopic analysis of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of this compound (Illustrative Protocol)

This protocol is based on the general principles of sulfide oxidation.

CAUTION: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Dissolution of Sulfide : In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl trifluoromethyl sulfide (1 equivalent) in a suitable solvent such as dichloromethane or methanol.

-

Preparation of Oxidant : In a separate beaker, prepare a solution or slurry of the oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, typically 2-3 equivalents) in the same solvent.

-

Reaction : Cool the sulfide solution in an ice bath. Slowly add the oxidant solution to the stirred sulfide solution. The rate of addition should be controlled to maintain the reaction temperature below 5-10 °C.

-

Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up : Once the reaction is complete, quench any excess oxidant by adding a reducing agent (e.g., aqueous sodium thiosulfate solution). Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Spectroscopic Analysis Protocol

-

NMR Sample Preparation :

-

Accurately weigh 5-20 mg of this compound for ¹H NMR analysis (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

IR Sample Preparation (ATR-IR) :

-

Place a small drop of the liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

If the sample is a solid, place a small amount onto the crystal and apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum according to the instrument's standard operating procedure.

-

-

GC-MS Analysis :

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an appropriate volume of the solution into the gas chromatograph.

-

The instrument will separate the components of the sample, and the mass spectrometer will provide a mass spectrum for each component, allowing for identification and purity assessment.

-

Safety and Handling

This compound is a chemical that requires careful handling to minimize risk.

-

GHS Hazard Statements : Causes skin irritation (H315) and serious eye irritation (H319).[7][8][18] May cause respiratory irritation (H335).[9] Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332) are also noted by some suppliers.[9][10]

-

Precautionary Statements :

-

Storage : Keep in a dark place, under an inert atmosphere, at room temperature.[4][5][8] Store in a dry, cool, and well-ventilated place.[20]

-

First Aid :

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][18]

-

In case of skin contact : Wash with plenty of soap and water.[18]

-

If inhaled : Remove person to fresh air and keep comfortable for breathing.[19]

-

If swallowed : Rinse mouth. Do NOT induce vomiting.[19]

-

In all cases of exposure, seek medical advice/attention if symptoms persist or are severe.[7][19]

-

Conclusion

This compound is a powerful and versatile reagent with significant applications in modern organic synthesis. Its ability to serve as a reliable source for the trifluoromethyl group, through both nucleophilic and radical pathways, makes it an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, will enable researchers to fully harness the potential of this important chemical entity.

References

-

LookChem. (n.d.). Cas 426-58-4, Phenyl (trifluoromethyl) sulfone. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

Scifinder. (n.d.). Mechanistic Insights: Harnessing this compound in Organic Reactions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Enabler in Pharmaceutical and Materials Science. Retrieved from [Link]

-

Organic Syntheses. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 426-58-4 Name. Retrieved from [Link]

-

Ningbo Chem-Source Imp. & Exp. Co., Ltd. (n.d.). Trifluoromethylation Strategies: Harnessing this compound in Synthesis. Retrieved from [Link]

- Jia, R., Wang, X., & Hu, J. (2021).

- Wang, C., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.

-

ResearchGate. (n.d.). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. Retrieved from [Link]

-

LookChem. (n.d.). Production Method of Fluoromethyl phenyl sulfone. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Retrieved from [Link]

- Beier, P., et al. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry, 88(11), 7236–7245.

-

National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Cas 426-58-4,Phenyl (trifluoromethyl) sulfone | lookchem [lookchem.com]

- 5. Phenyl (trifluoromethyl) sulfone CAS#: 426-58-4 [m.chemicalbook.com]

- 6. haihangchem.com [haihangchem.com]

- 7. Phenyl (trifluoromethyl) sulfone | 426-58-4 [amp.chemicalbook.com]

- 8. This compound | 426-58-4 [sigmaaldrich.com]

- 9. labsolu.ca [labsolu.ca]

- 10. This compound | C7H5F3O2S | CID 555605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. biophysics.org [biophysics.org]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. sioc.cas.cn [sioc.cas.cn]

- 15. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. synquestlabs.com [synquestlabs.com]

- 20. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 426-58-4 Name: Phenyl Trifluoromethyl SulfonePhenyl trifluoromethyl sulphone [xixisys.com]

Phenyl Trifluoromethyl Sulfone (CAS 426-58-4): A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of Phenyl Trifluoromethyl Sulfone (CAS 426-58-4), a pivotal reagent in modern organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the mechanistic underpinnings of its reactivity, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development and materials science. We will dissect its dual role as a source for both nucleophilic and radical trifluoromethyl species, detail robust experimental protocols, and present a framework for its strategic application in the synthesis of complex molecules. The guide is structured to provide not just procedural knowledge, but a causal understanding of why specific experimental choices are made, ensuring the development of self-validating and reproducible methodologies.

Introduction: The Strategic Importance of the Trifluoromethyl Group

The introduction of a trifluoromethyl (–CF₃) group is a cornerstone strategy in the design of modern pharmaceuticals, agrochemicals, and advanced materials.[1] The unique properties conferred by this moiety—including enhanced lipophilicity, metabolic stability, and binding affinity—make it a highly desirable functional group. This compound, also known as [(trifluoromethyl)sulfonyl]benzene, has emerged as a versatile and highly effective reagent for introducing the –CF₃ group into organic molecules. Its stability, ease of handling, and diverse reactivity profile make it an indispensable tool for synthetic chemists.[2] This guide will provide a comprehensive overview of its properties, synthesis, and applications, with a focus on practical, in-depth knowledge for laboratory applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use and characterization in a research setting.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 426-58-4 | [3] |

| Molecular Formula | C₇H₅F₃O₂S | [3][4] |

| Molecular Weight | 210.17 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid or solid | [5][6] |

| Melting Point | Not definitively stated, solidifies below room temp. | [7] |

| Boiling Point | 203°C (lit.) | [8] |

| Purity | Typically ≥98% | [9] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | [4] |

| InChI Key | UPGBQYFXKAKWQC-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

| Spectroscopy Type | Key Features | Source(s) |

| ¹H NMR | Aromatic protons typically appear as multiplets between δ 7.24 and 7.50 ppm in CDCl₃. | [10] |

| ¹³C NMR | Data available, confirms the presence of the phenyl and trifluoromethyl groups. | [4] |

| ¹⁹F NMR | The trifluoromethyl group provides a distinct singlet in the ¹⁹F NMR spectrum. | [10] |

| IR Spectroscopy | Characteristic strong absorption bands for S=O and C-F stretches are expected. ATR-IR spectra are available. | [4][10][11] |

| Mass Spectrometry | GC-MS data confirms the molecular weight and provides a characteristic fragmentation pattern. | [4][11] |

Synthesis of this compound

The efficient synthesis of this compound is crucial for its accessibility in research and industrial applications. A common laboratory-scale synthesis involves the oxidation of a suitable precursor, such as fluoromethyl phenyl sulfide.

Synthetic Workflow Diagram

Caption: A two-step synthesis of a fluoromethyl phenyl sulfone.[12]

Detailed Experimental Protocol: Synthesis of Fluoromethyl Phenyl Sulfone

This protocol is adapted from a literature procedure and illustrates a general method that can be conceptually related to the synthesis of trifluoromethyl analogs.[12]

CAUTION: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[12]

Part A: Fluoromethyl Phenyl Sulfide [12]

-

To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and thermometer, add methyl phenyl sulfoxide (0.18 mol) and chloroform (150 mL).

-

Place the flask in a water bath maintained at 20°C.

-

Add diethylaminosulfur trifluoride (DAST) (0.24 mol), followed by a catalytic amount of antimony trichloride (0.0022 mol) and an additional 50 mL of chloroform.

-

Stir the light-yellow mixture under an argon atmosphere. An exothermic reaction will be observed after 2 to 8 hours, and the solution will turn dark orange.

-

Slowly pour the reaction mixture into 600 mL of ice-cold, saturated aqueous sodium bicarbonate containing 10 g of sodium hydroxide. Caution: Gas evolution.

-

After 10 minutes, separate the chloroform layer. Extract the aqueous layer with chloroform (3 x 100 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride, and dry over potassium carbonate.

-

Remove the chloroform using a rotary evaporator to obtain crude fluoromethyl phenyl sulfide.

Part B: Fluoromethyl Phenyl Sulfone [12]

-

To a 3-L, three-necked, round-bottomed flask equipped with an overhead stirrer and thermometer, add Oxone® (0.36 mol) and water (700 mL).

-

Cool the mixture to 5°C.

-

Add a solution of the crude fluoromethyl phenyl sulfide from Part A in methanol (700 mL) in a slow stream to the stirring slurry.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Remove the methanol on a rotary evaporator at 40°C.

-

Extract the remaining solution with methylene chloride (2 x 500 mL).

-

Dry the combined organic layers over magnesium sulfate, concentrate, and filter through a plug of silica gel.

-

The colorless filtrate is concentrated, and the resulting solid is dried under vacuum to provide crude fluoromethyl phenyl sulfone.

-

Recrystallize the solid from hot hexane to yield pure white crystals of fluoromethyl phenyl sulfone.

Reactivity and Mechanistic Insights

This compound exhibits a rich and diverse reactivity, primarily acting as a precursor to either a trifluoromethyl anion (CF₃⁻) equivalent or a trifluoromethyl radical (•CF₃).[13] The specific reaction pathway is dictated by the reaction conditions and the nature of the co-reagents.

Nucleophilic Trifluoromethylation

Traditionally, this compound is recognized as a potent nucleophilic trifluoromethylating agent.[14][13][15] In the presence of a suitable base, such as an alkoxide or hydroxide, it can act as a "CF₃⁻" synthon for the trifluoromethylation of various electrophiles, including carbonyl compounds and disulfides.[15]

Caption: Generalized scheme for nucleophilic trifluoromethylation.

This pathway is particularly valuable for introducing the CF₃ group into electron-deficient systems. The phenylsulfonyl group acts as an excellent leaving group, facilitating the transfer of the trifluoromethyl anion.

Radical Trifluoromethylation: A Modern Paradigm

More recently, a paradigm shift has occurred with the discovery that this compound can serve as a trifluoromethyl radical precursor under visible-light irradiation.[2][14][13] This has opened up new avenues for trifluoromethylation reactions, particularly for substrates that are incompatible with nucleophilic conditions.

A prime example is the S-trifluoromethylation of thiophenols, which proceeds without the need for a photoredox catalyst.[14][13]

Mechanism of Visible-Light-Promoted S-Trifluoromethylation:

-

Deprotonation and EDA Complex Formation: A thiophenol is deprotonated by a base to form a thiophenolate anion. This electron-rich anion then forms an electron donor-acceptor (EDA) complex with the electron-poor this compound.[2][14]

-

Single Electron Transfer (SET): Under visible light irradiation, an intramolecular single electron transfer (SET) occurs within the EDA complex. The thiophenolate donates an electron to the sulfone.[14][13]

-

Radical Generation and Product Formation: The SET process generates a phenylthio radical and a trifluoromethyl phenyl sulfone radical anion. The latter species rapidly decomposes to release a trifluoromethyl radical (•CF₃) and a benzenesulfinate anion. The •CF₃ then combines with the phenylthio radical to form the S-trifluoromethylated product.[14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 426-58-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C7H5F3O2S | CID 555605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 426-58-4 | TCI AMERICA [tcichemicals.com]

- 6. haihangchem.com [haihangchem.com]

- 7. Production Method of Fluoromethyl phenyl sulfone - Chempedia - LookChem [lookchem.com]

- 8. Phenyl (trifluoromethyl) sulfone | 426-58-4 [chemicalbook.com]

- 9. sciedco.ca [sciedco.ca]

- 10. benchchem.com [benchchem.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. sioc.cas.cn [sioc.cas.cn]

- 15. Alkoxide- and hydroxide-induced nucleophilic trifluoromethylation using trifluoromethyl sulfone or sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Phenyl trifluoromethyl sulfone

An In-Depth Technical Guide to the Mechanistic Versatility of Phenyl Trifluoromethyl Sulfone in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TFMS-Ph) has emerged as a cornerstone reagent in contemporary organic synthesis, prized for its ability to introduce the critically important trifluoromethyl (CF₃) group into a diverse array of molecular scaffolds. The strategic incorporation of the CF₃ moiety is a well-established method in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive exploration of the multifaceted mechanisms of action of this compound, moving beyond a simple catalog of its applications. We will dissect the fundamental chemical principles that govern its reactivity, offering a detailed examination of its roles as a precursor for radical, nucleophilic, and arylating species. This technical paper will serve as an authoritative resource for researchers seeking to harness the full potential of this versatile reagent in their synthetic endeavors.

The Strategic Importance of the Trifluoromethyl Group in Drug Discovery

The trifluoromethyl group is a key functional group in a multitude of FDA-approved pharmaceuticals.[1][2] Its prevalence stems from a unique combination of steric and electronic properties. The CF₃ group is highly electronegative due to the three fluorine atoms, which can significantly alter the acidity or basicity of nearby functional groups.[1] It is also metabolically stable and can enhance the lipophilicity of a molecule, improving its ability to cross cellular membranes.[3] Furthermore, the CF₃ group can act as a bioisostere for other chemical groups, such as the ethyl or nitro group, allowing for fine-tuning of a molecule's biological activity.[4][5] this compound serves as a stable, easily handled, and versatile source for this essential building block.

Mechanistic Pathways of this compound

This compound's utility lies in its capacity to participate in a variety of reaction pathways, dictated by the specific reaction conditions and reagents employed. Its primary mechanisms of action can be categorized into two main areas: as a trifluoromethylating agent and as an arylating agent.

Trifluoromethylation Reactions

TFMS-Ph is a potent source of the trifluoromethyl group, which can be delivered through either a radical or a nucleophilic pathway.

A significant advancement in the application of TFMS-Ph is its use as a trifluoromethyl radical precursor under mild, visible-light-promoted conditions, obviating the need for expensive photoredox catalysts.[6] This mechanism is particularly effective for the S-trifluoromethylation of thiophenols.[7]

The process is initiated by the formation of an electron donor-acceptor (EDA) complex between the electron-rich thiophenolate anion and the electron-poor this compound.[7] Upon irradiation with visible light, an intramolecular single-electron transfer (SET) occurs within this complex. This SET event generates a phenylthio radical and a trifluoromethyl phenyl sulfone radical anion. The radical anion then fragments to produce the trifluoromethyl radical (•CF₃), which subsequently combines with the phenylthio radical to form the desired S-trifluoromethylated product, and a benzenesulfinate anion as a byproduct.[7]

Experimental Protocol: Visible-Light-Promoted S-Trifluoromethylation of Thiophenol [7]

-

Reaction Setup: To an oven-dried reaction tube, add thiophenol (0.50 mmol, 1.0 equiv.), this compound (0.55 mmol, 1.1 equiv.), and cesium carbonate (Cs₂CO₃, 1.00 mmol, 2.0 equiv.).

-

Solvent Addition: Add N-methyl-2-pyrrolidone (NMP, 5.0 mL) to the reaction tube.

-

Irradiation: Stir the reaction mixture under an inert atmosphere (e.g., argon) and irradiate with a blue LED lamp (400–500 nm) at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

While renowned for its radical pathway, this compound can also serve as a nucleophilic trifluoromethylating agent.[1][7] This reactivity is typically harnessed in the presence of a suitable initiator that can facilitate the release of the trifluoromethyl anion (CF₃⁻) or a synthetic equivalent. The strong electron-withdrawing nature of the phenylsulfonyl group polarizes the S-CF₃ bond, making the carbon atom susceptible to nucleophilic attack or facilitating the cleavage of this bond under specific conditions to generate a nucleophilic trifluoromethyl species.

Arylating Agent via Desulfonylative Cross-Coupling

A mechanistically distinct application of this compound is its role as an arylating agent in desulfonylative cross-coupling reactions. In this context, the trifluoromethyl group acts as a potent electron-withdrawing group, activating the C(sp²)–SO₂ bond for cleavage. The entire phenylsulfonyl moiety functions as a leaving group, enabling the transfer of the phenyl group.

This transformation is typically catalyzed by transition metals, such as nickel. The catalytic cycle is thought to involve the oxidative addition of the C-S bond to a low-valent metal center, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the new C-C bond and regenerate the active catalyst.

Quantitative Data Summary

The efficiency of reactions involving this compound is highly dependent on the specific substrates and conditions. The following table summarizes typical reaction parameters for the key mechanisms discussed.

| Reaction Type | Catalyst/Promoter | Solvent | Temperature | Typical Yield | Reference |

| S-Trifluoromethylation | Visible Light (Blue LED) | NMP | Room Temp. | 60-95% | [7] |

| Desulfonylative Coupling | Nickel Catalyst | DMF / Dioxane | 80-120 °C | 50-90% |

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent whose mechanisms of action extend beyond simple trifluoromethylation. Its ability to act as a precursor to the trifluoromethyl radical under mild, visible-light conditions represents a significant advancement in sustainable chemistry. Furthermore, its capacity to function as an arylating agent through desulfonylative cross-coupling opens up novel synthetic strategies for the construction of complex molecular architectures. A thorough understanding of these distinct mechanistic pathways is paramount for medicinal and synthetic chemists aiming to leverage this reagent for the efficient synthesis of next-generation pharmaceuticals and advanced materials. Future research will likely focus on expanding the scope of these reactions to include a wider range of substrates and developing asymmetric variants of these transformations.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- Akhtar, T., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Li, Y., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.

- Maji, R., & Tirelli, E. (2022).

- Hu, J., et al. (2021).

- Benchchem. The Strategic Application of Phenyl Trifluoromethanesulfonate in Natural Product Total Synthesis: A Methodological Overview.

- Wang, Y., et al. (2022). Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. CCS Chemistry.

- Alt, I., et al. (2018). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters.

- The Role of this compound in Advanced Fluorination Chemistry. (2023). Autech Industry Co.,Ltd.

- McCarthy, J. R., et al. (1993). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses.

- Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. (2022).

- Phenyl Trifluoromethyl Sulfide: Properties, Applications & Sourcing. (2023). Autech Industry Co.,Ltd.

- Sroor, F. M., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. BMC Chemistry.

- Grygorenko, O. O., et al. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry.

- Lu, G. J., et al. (2019).

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019).

- Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.

- Akhtar, T., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02685F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. sioc.cas.cn [sioc.cas.cn]

Phenyl Trifluoromethyl Sulfone: A Technical Guide to its Emergence as a Trifluoromethyl Radical Precursor

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, prized for its profound impact on molecular properties. Historically, phenyl trifluoromethyl sulfone (PhSO₂CF₃) has been categorized as a dependable nucleophilic trifluoromethylating agent. However, recent advancements have unveiled a paradigm shift in its reactivity, establishing it as a potent precursor for the trifluoromethyl radical (•CF₃) under mild, visible-light-mediated conditions. This guide provides an in-depth analysis of this transformation, detailing the underlying mechanism, presenting field-proven synthetic protocols, and offering a comparative perspective against traditional trifluoromethylating reagents. We explore the generation of the •CF₃ radical via the formation of an Electron Donor-Acceptor (EDA) complex, a process that circumvents the need for stoichiometric photocatalysts and expands the synthetic utility of this readily available sulfone. This technical guide is intended for researchers, chemists, and drug development professionals seeking to leverage this innovative and practical approach to trifluoromethylation.

Chapter 1: The Trifluoromethyl Group: A Privileged Motif in Modern Chemistry

The incorporation of fluorine into organic molecules often imparts unique and desirable properties, and no functional group exemplifies this better than the trifluoromethyl (-CF₃) group.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a "privileged" motif in the design of pharmaceuticals, agrochemicals, and advanced materials.[1]

Key impacts of the CF₃ group on molecular properties include:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can significantly increase the in vivo half-life of a drug candidate.

-

Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross lipid membranes and improve oral bioavailability and blood-brain barrier permeability.[1][2]

-

Binding Affinity: The potent inductive effect of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing hydrogen bonding and electrostatic interactions with biological targets. This can lead to enhanced binding affinity and selectivity.[1]

-

Conformational Control: The steric bulk of the CF₃ group can influence molecular conformation, locking a molecule into a bioactive shape.

These transformative effects are evident in numerous blockbuster drugs, including the antidepressant Fluoxetine, the anti-inflammatory Celecoxib, and the anticancer agent Selinexor, underscoring the critical importance of efficient methods for CF₃ group installation.

Chapter 2: A Survey of Trifluoromethylating Reagents

The synthetic toolbox for introducing the CF₃ group is diverse, with reagents generally classified by their mechanistic approach: electrophilic, nucleophilic, or radical. This compound's newfound role is best understood in the context of these established methods.

| Reagent Class | Example(s) | Mechanism | Key Advantages | Key Limitations |

| Electrophilic | Umemoto's Reagents, Togni's Reagents | Transfer of "CF₃⁺" to nucleophiles | Broad scope for C, N, S, O-trifluoromethylation | Often expensive; can require harsh conditions |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Transfer of "CF₃⁻" to electrophiles | Highly effective for carbonyls and imines | Requires activation (e.g., fluoride source); moisture sensitive |

| Radical | Langlois' Reagent (CF₃SO₂Na), Baran's Reagent (Zn(SO₂CF₃)₂) | Generation of •CF₃ radical | Mild conditions; C-H functionalization | Often requires an oxidant and/or metal catalyst |

| Radical (EDA) | This compound (PhSO₂CF₃) | Generation of •CF₃ via photo-excited EDA complex | Photocatalyst-free; mild visible light; inexpensive reagent | Requires a suitable electron donor substrate |

Chapter 3: this compound (PhSO₂CF₃) - From Nucleophile to Radical Precursor

Traditional Role as a Nucleophilic CF₃ Source

For years, PhSO₂CF₃ (CAS 426-58-4) was primarily utilized as a source of a nucleophilic trifluoromethyl group. In the presence of a suitable nucleophile and activator, it could participate in reactions like the Julia-Kocienski olefination to form trifluoromethylated alkenes.[3] This reactivity, while useful, represented a limited scope for this stable and easily handled solid.

The Paradigm Shift: Unlocking Radical Reactivity

A significant breakthrough was the discovery that PhSO₂CF₃ could serve as a highly effective trifluoromethyl radical precursor under visible light irradiation, remarkably without the need for an external photocatalyst.[2][4] This reactivity is unlocked through the formation of an Electron Donor-Acceptor (EDA) complex with a suitable electron-rich substrate.[5][6]

Mechanism of Radical Generation via EDA Complex Formation

The process is initiated by the ground-state association of an electron donor (D), such as a deprotonated thiophenol (thiolate), and the electron acceptor (A), this compound. This forms a weak, non-covalent EDA complex.[5] While neither component may absorb visible light significantly on its own, the EDA complex often possesses a new absorption band in the visible spectrum.[7][8]

Upon irradiation with visible light (e.g., blue LEDs), the EDA complex is promoted to an excited state, facilitating an intramolecular Single Electron Transfer (SET) from the donor to the acceptor.[4][9] This SET generates a radical anion of the sulfone, which is unstable and rapidly fragments, releasing the trifluoromethyl radical (•CF₃) and a stable benzenesulfinate anion.[2]

This photocatalyst-free approach represents a significant advancement in green chemistry, leveraging the intrinsic properties of the reactants to drive the desired transformation.

Chapter 4: Synthetic Applications and Protocols

The utility of PhSO₂CF₃ as a radical precursor has been demonstrated in several powerful transformations, including the synthesis of trifluoromethylated sulfides and complex nitrogen heterocycles.[2][10]

Application Showcase: S-Trifluoromethylation of Thiophenols

The trifluoromethylthio (SCF₃) group is another valuable moiety in drug design. The reaction of thiols with PhSO₂CF₃ under visible light provides a direct, mild, and efficient route to aryl and alkyl trifluoromethyl sulfides.[2][11] The reaction exhibits broad substrate scope and excellent functional group tolerance.

Detailed Experimental Protocol: Synthesis of (4-chlorophenyl)(trifluoromethyl)sulfane [12]

-

Self-Validation & Causality: This protocol is designed for reproducibility. An oven-dried Schlenk tube is used to ensure an inert atmosphere, preventing oxidative side reactions. The base (Cs₂CO₃) is crucial for deprotonating the thiophenol to form the thiolate, which is the active electron donor required for EDA complex formation. N-Methyl-2-pyrrolidone (NMP) is an effective polar aprotic solvent that facilitates the formation and photoexcitation of the EDA complex.[2] The reaction is performed under visible light, as this is the energy source for the critical SET step. Workup with water and extraction with ethyl acetate is a standard procedure to separate the organic product from inorganic salts and the polar solvent.

-

Reagent Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-chlorothiophenol (72.3 mg, 0.5 mmol, 1.0 equiv.), this compound (126.1 mg, 0.6 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃) (325.8 mg, 1.0 mmol, 2.0 equiv.).

-

Reaction Setup: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add 5.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) via syringe.

-

Irradiation: Place the sealed reaction tube approximately 5-10 cm from a 24W blue LED lamp and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, quench the reaction with 20 mL of water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes) to afford the desired product as a colorless oil.

Application Showcase: Radical Trifluoromethylation/Cyclization of N-Arylacrylamides

This methodology has been extended to more complex cascade reactions. The •CF₃ radical generated from PhSO₂CF₃ can add to the double bond of N-arylacrylamides, initiating a cyclization event to construct valuable trifluoromethyl-containing oxindole scaffolds, which are common in bioactive molecules.[10][13][14] This demonstrates the ability to forge both a C-CF₃ and a C-C bond in a single operation.

Data Summary: S-Trifluoromethylation of Thiophenols

The following table summarizes representative yields for the S-trifluoromethylation of various thiophenols using the PhSO₂CF₃ method, highlighting its broad applicability.[2]

| Entry | Thiophenol Substrate | Product | Yield (%) |

| 1 | Thiophenol | Phenyl(trifluoromethyl)sulfane | 85 |

| 2 | 4-Methylthiophenol | (4-methylphenyl)(trifluoromethyl)sulfane | 95 |

| 3 | 4-Methoxythiophenol | (4-methoxyphenyl)(trifluoromethyl)sulfane | 96 |

| 4 | 4-Chlorothiophenol | (4-chlorophenyl)(trifluoromethyl)sulfane | 92 |

| 5 | 4-Bromothiophenol | (4-bromophenyl)(trifluoromethyl)sulfane | 90 |

| 6 | 2-Naphthalenethiol | Naphthalen-2-yl(trifluoromethyl)sulfane | 88 |

Chapter 5: Experimental Workflow and Best Practices

General Experimental Workflow

The successful application of this methodology relies on a systematic and logical workflow, from preparation to analysis.

Reagent Handling and Safety

-

This compound (CAS 426-58-4): This compound is a solid that is stable to air and moisture. However, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as causing skin and serious eye irritation.[15][16][17] All manipulations should be performed in a well-ventilated fume hood.

-

Solvents: Anhydrous solvents like NMP or DMAc are recommended to ensure optimal reaction conditions. These should be handled under an inert atmosphere.

-

Light Source: Blue LEDs are a common and safe light source. Ensure the apparatus is shielded to avoid eye exposure.

Analytical Characterization

The products of these reactions can be characterized using standard analytical techniques:

-

¹⁹F NMR Spectroscopy: This is a particularly powerful tool for confirming the successful incorporation of the CF₃ group. The signal for an SCF₃ group typically appears around -43 ppm, while the PhSO₂CF₃ reagent has a distinct shift.[12][18][19]

-

¹H and ¹³C NMR Spectroscopy: Provide full structural elucidation of the product.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the S-H stretch from the starting thiol.

Chapter 6: Conclusion and Future Outlook

The emergence of this compound as a trifluoromethyl radical precursor via photo-excited EDA complexes marks a significant evolution in its chemical identity. This method offers a mild, economical, and environmentally conscious alternative to many existing trifluoromethylation protocols. By eliminating the need for expensive and often toxic photocatalysts, it broadens the accessibility of radical trifluoromethylation to a wider range of laboratories.

Future research will likely focus on expanding the scope of electron donors that can effectively form EDA complexes with PhSO₂CF₃, potentially enabling direct C-H trifluoromethylation of electron-rich (hetero)arenes. Furthermore, the application of this strategy to other perfluoroalkyl sulfones opens the door to a variety of fluoroalkylation reactions.[2] As the demand for complex fluorinated molecules continues to grow, this rediscovered reactivity of a classic reagent provides a powerful and practical tool for innovation in drug discovery and materials science.

References

-

Hu, J. et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58, 10024-10027. Available from: [Link]

-

Hu, J. et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58, 10024-10027. This is a duplicate of the first reference, providing the same information. Available from: [Link]

-

Zhang, J. et al. (2021). Synthetic reactions driven by electron-donor–acceptor (EDA) complexes. Beilstein Journal of Organic Chemistry, 17, 989-1017. Available from: [Link]

-

Han, S. et al. (2022). Visible-Light-Induced Photocatalyst-Free Radical Trifluoromethylation. Organic Letters, 24(32). Available from: [Link]

-

TCI EUROPE N.V. (2018). This compound SDS. Available from: [Link]

-

Zhang, J. et al. (2021). Synthetic reactions driven by electron-donor–acceptor (EDA) complexes. Semantic Scholar. Available from: [Link]

-

Han, S. et al. (2022). Visible-Light-Induced Radical Trifluoromethylation/Cyclization of N-Arylacrylamides with Trifluoromethyl Phenyl Sulfone. ResearchGate. Available from: [Link]

-

Hu, J. et al. (2022). Visible-Light-Promoted S-Trifluoromethylation of Thiophenols with Trifluoromethyl Phenyl Sulfone. ResearchGate. Available from: [Link]

-

Amfinecom. (2025). Trifluoromethylation Strategies: Harnessing this compound in Synthesis. Available from: [Link]

-

Melchiorre, P. et al. (2020). Electron Donor–Acceptor (EDA) Complex Formation via Spatial Control of Donor–Acceptor Interactions. ResearchGate. Available from: [Link]

-

HepatoChem, Inc. (2020). Electron Donor-Acceptor (EDA) Complexes in Photochemistry. Available from: [Link]

-

Melchiorre, P. et al. (2020). Synthetic Methods Driven by the Photoactivity of Electron Donor–Acceptor Complexes. Journal of the American Chemical Society, 142(12), 5461–5476. Available from: [Link]

-

Shi, K. et al. (2022). Visible-light-promoted photoredox synthesis of thioacetylenes by dehydrogenation coupling of thiophenols and alkynes. New Journal of Chemistry. Available from: [Link]

-

Grygorenko, O. O. et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available from: [Link]

-

Gouverneur, V. et al. (2021). Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. ACS Catalysis, 11(15), 9876–9887. Available from: [Link]

-

Hu, J. et al. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. Available from: [Link]

-

Wang, Z-L. et al. (2018). Trifluoromethylation‐induced cyclization of N‐arylated acrylamides with (CF3CO)2O2. Advanced Synthesis & Catalysis. Available from: [Link]

-

Wang, Z-L. et al. (2018). Photochemical trifluoromethylation/cyclization of N‐arylated acrylamides. ResearchGate. Available from: [Link]

-

Studer, A. (2012). Radical trifluoromethylation. Angewandte Chemie International Edition, 51(35), 8950-8958. Available from: [Link]

-

Hu, J. et al. (2023). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Thiols. Organic Letters, 25(10), 1736-1741. Available from: [Link]

-

Chen, Q-Y. et al. (2010). Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes. Chemical Communications, 46(4), 670-672. Available from: [Link]

-

McCarthy, J. R. et al. (1995). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 72, 209. Available from: [Link]

-

Gakh, A. A. & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(8), 937-965. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Enabler in Pharmaceutical and Materials Science. Available from: [Link]

-

Deng, Y. et al. (2020). Proposed mechanism (SET=single‐electron transfer). ResearchGate. Available from: [Link]

-

Chen, Q-Y. et al. (2010). Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes. Chemical Communications, 46, 670-672. Available from: [Link]

-

Claridge, T. D. W. et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13, 1774. Available from: [Link]

-

Li, Y. et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8389. Available from: [Link]

-

Wescott, N. et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 6(45), 30650-30656. Available from: [Link]

-

GOC. (2019, July 11). Julia Olefination: Phenyl sulfones to Trans (E)- alkenes. YouTube. Available from: [Link]

-

Dr MSH FAIZI SIR. (2020, November 9). SINGLE ELECTRON TRANSFER MECHANISM. YouTube. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available from: [Link]

-

Le-commandoux, S. et al. (2019). Redox chemistry of trifluoromethyl sulfonium salts as CF3 radical sources. Electrochimica Acta, 318, 936-945. Available from: [Link]

-

Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available from: [Link]

-

Ferreira, V. F. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5566. Available from: [Link]

-

Tao, N. J. (1998). Controlling Electron Transfer through Single Molecules. Defense Technical Information Center. Available from: [Link]

-

ChemMAGNET. (n.d.). 19Flourine NMR. University of Ottawa. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. m.youtube.com [m.youtube.com]

- 4. Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Synthetic reactions driven by electron-donor–acceptor (EDA) complexes [beilstein-journals.org]

- 6. [PDF] Synthetic reactions driven by electron-donor–acceptor (EDA) complexes | Semantic Scholar [semanticscholar.org]

- 7. hepatochem.com [hepatochem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. echemi.com [echemi.com]

- 18. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Introduction: The Power of Fluorine in Molecular Design

An In-depth Technical Guide to Phenyl Trifluoromethyl Sulfone: From Discovery to Modern Synthetic Applications

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemical and pharmaceutical design. The trifluoromethyl (-CF₃) group, in particular, is a privileged moiety in medicinal chemistry and materials science.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically modulate the physicochemical and biological properties of a parent compound.[1][2] this compound (PhSO₂CF₃), a compound that marries the potent trifluoromethyl group with the activating and stabilizing phenyl sulfonyl group, stands as a testament to the sophisticated reagents developed to harness the power of fluorine. This guide provides an in-depth exploration of the discovery, history, properties, and multifaceted applications of this versatile chemical entity.

Historical Context: The Dawn of Organofluorine Sulfones

The journey of this compound is intrinsically linked to the broader history of organofluorine chemistry. While the parent compound's specific discovery is not widely documented as a singular "eureka" moment, its intellectual origins can be traced to the pioneering work in the mid-20th century on fluorinated organic compounds. The work of Ukrainian chemist L. M. Yagupol'skii and his collaborators was particularly seminal. In the 1980s, they developed diaryl(trifluoromethyl)sulfonium salts, which were among the first reagents capable of electrophilic trifluoromethylation, derived from aryltrifluoromethyl sulfoxide precursors.[3] This foundational research into trifluoromethyl-sulfur compounds paved the way for the synthesis and exploration of related structures, including the stable and versatile this compound. The development of such reagents was driven by the growing recognition of the -CF₃ group's value in creating new pharmaceuticals and agrochemicals.[1][4]

Physicochemical and Spectroscopic Profile

This compound is a stable, typically solid or semi-solid compound at room temperature.[5] Its robust nature and accessibility have made it a staple in synthetic laboratories.[6] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 426-58-4 | [7][8] |

| Molecular Formula | C₇H₅F₃O₂S | [7][8] |

| Molecular Weight | 210.18 g/mol | [7][8] |

| Appearance | Liquid or Solid or Semi-solid or lump | [5] |

| Boiling Point | 203 °C (lit.) | [8][9] |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [8][9] |

| InChIKey | UPGBQYFXKAKWQC-UHFFFAOYSA-N | [5][7] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy : Attenuated Total Reflectance (ATR) IR spectra of this compound are available and show characteristic strong absorptions for the sulfonyl (O=S=O) and C-F bonds.[7][10]

-

Mass Spectrometry : Mass spectral data are available through various databases, confirming the compound's molecular weight and fragmentation patterns.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : While ¹H NMR data are readily obtainable, detailed experimental ¹³C and ¹⁹F NMR spectra for the neat compound are not consistently available in the public domain.[11] For related compounds, the ¹⁹F NMR chemical shift for the trifluoromethyl group is typically observed in a distinct region of the spectrum.[11]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the oxidation of a suitable precursor, such as phenyl trifluoromethyl sulfide. The following protocol describes a general, reliable method analogous to the synthesis of related fluoromethyl sulfones.[12][13]

Causality Behind Experimental Choices: The choice of an oxidant is critical. A strong oxidant like Oxone (potassium peroxymonosulfate) or hydrogen peroxide in an activating solvent is required because the sulfur atom in the sulfide precursor is deactivated by the potent electron-withdrawing effect of the trifluoromethyl group.[14] The reaction is often performed in a mixed solvent system (e.g., methanol/water) to ensure the solubility of both the organic substrate and the inorganic oxidant.

Experimental Protocol: Oxidation of Phenyl Trifluoromethyl Sulfide

-

Reaction Setup : To a 3-L, three-necked, round-bottomed flask equipped with an overhead mechanical stirrer, a thermometer, and a 1-L addition funnel, add Oxone (0.36 mol) and 700 mL of water. Cool the resulting slurry to 5°C in an ice bath.

-

Substrate Addition : Dissolve crude phenyl trifluoromethyl sulfide (approx. 0.18 mol) in 700 mL of methanol. Place this solution in the addition funnel and add it slowly to the stirred Oxone slurry, maintaining the internal temperature below 20°C.

-

Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting sulfide.

-

Workup : Remove the methanol from the reaction mixture using a rotary evaporator at a bath temperature of 40°C. Extract the remaining aqueous solution with dichloromethane (3 x 200 mL).

-

Purification : Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (250 mL), followed by brine (250 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Recrystallization : The crude product, often a solid, can be recrystallized from a suitable solvent system, such as hot hexane or an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

Synthesis Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C7H5F3O2S | CID 555605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenyl (trifluoromethyl) sulfone CAS#: 426-58-4 [m.chemicalbook.com]

- 9. Phenyl (trifluoromethyl) sulfone | 426-58-4 [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Production Method of Fluoromethyl phenyl sulfone - Chempedia - LookChem [lookchem.com]

- 14. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

Spectroscopic Profile of Phenyl Trifluoromethyl Sulfone: A Technical Guide for Researchers

Introduction

Phenyl trifluoromethyl sulfone, also known as ((trifluoromethyl)sulfonyl)benzene, is a key building block in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group (–CF₃) and the sulfonyl group (–SO₂–) imparts unique electronic properties, enhancing the thermal and chemical stability of materials and modulating the pharmacokinetic profiles of drug candidates.[1] A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of reaction outcomes.

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed to serve as a practical reference for researchers, offering not just the spectral data but also the underlying principles and standard methodologies for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

I. Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

A. Sample Preparation: The Foundation of Quality Data

The rationale behind meticulous sample preparation is to ensure a homogeneous solution of the analyte at an appropriate concentration, free from particulate matter and paramagnetic impurities, which can degrade spectral quality.

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR. For the less sensitive ¹³C nucleus, a more concentrated sample of 30-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice as this compound is readily soluble in it, and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) are well-defined and do not typically overlap with the signals of the analyte.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The use of a deuterated solvent is crucial to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step removes any suspended impurities that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.

B. Instrument Setup and Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons, leading to more accurate integration.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

-

¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment, often without proton decoupling to observe any potential H-F coupling.

-

Number of Scans (NS): 16-32 scans are usually adequate given the high sensitivity of the ¹⁹F nucleus.

-

Reference: An external reference of CFCl₃ (δ = 0 ppm) is typically used.[2]

-

II. Spectroscopic Data and Interpretation

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.95 | Multiplet | 2H, Aromatic (ortho to –SO₂CF₃) |

| ~7.70 | Multiplet | 3H, Aromatic (meta and para to –SO₂CF₃) | |

| ¹³C | ~135.0 | Singlet | Aromatic (para) |

| ~131.0 | Singlet | Aromatic (ipso) | |

| ~129.5 | Singlet | Aromatic (meta) | |

| ~129.0 | Singlet | Aromatic (ortho) | |

| ~120.0 | Quartet (¹JCF ≈ 327 Hz) | Trifluoromethyl Carbon (–CF₃) | |

| ¹⁹F | ~ -78.0 | Singlet | Trifluoromethyl Fluorines (–CF₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The values presented are typical expected values based on related structures and spectroscopic principles.

Interpretation:

-

¹H NMR: The aromatic protons exhibit downfield chemical shifts due to the strong electron-withdrawing nature of the trifluoromethylsulfonyl group. The protons ortho to the sulfone group are the most deshielded and appear furthest downfield. The meta and para protons are less affected and appear slightly upfield.

-

¹³C NMR: The carbon atom of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The ipso-carbon (the carbon attached to the sulfonyl group) is also significantly affected by the substituent.

-

¹⁹F NMR: The three fluorine atoms of the –CF₃ group are chemically equivalent and thus appear as a single sharp peak. The chemical shift is in the typical range for a trifluoromethyl group attached to a sulfone.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

I. Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that is ideal for both liquid and solid samples, requiring minimal to no sample preparation.

-

Background Scan: A background spectrum is collected with a clean, empty ATR crystal. This is a critical step to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the instrument itself.

-

Sample Application: A small amount of this compound is placed directly onto the ATR crystal. If the sample is a solid, a pressure arm is used to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

II. Spectroscopic Data and Interpretation

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1600-1450 | Medium | Aromatic C=C skeletal vibrations |

| ~1350 & ~1150 | Strong | Asymmetric and symmetric SO₂ stretch |

| ~1200-1100 | Strong | C-F stretch |

Note: These are expected absorption regions. The exact peak positions can be found on an experimental spectrum.

Interpretation:

The IR spectrum is dominated by strong absorptions corresponding to the sulfonyl (SO₂) and trifluoromethyl (C-F) groups. The two distinct, strong bands for the SO₂ stretch are highly characteristic of sulfones. The C-F stretching vibrations also give rise to strong absorptions. The weaker peaks in the aromatic region confirm the presence of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

I. Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The compound travels through a capillary column and is separated from the solvent and any impurities based on its boiling point and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), removes an electron from the molecule to form a molecular ion (M⁺•) and also causes the molecular ion to fragment in a reproducible manner.

-

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

II. Spectroscopic Data and Interpretation

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₇H₅F₃O₂S) is 210.18 g/mol . The molecular ion peak is expected at m/z = 210.

Table 3: Major Fragmentation Ions for this compound in EI-MS

| m/z | Proposed Fragment |

| 141 | [M - CF₃]⁺ |

| 77 | [C₆H₅]⁺ |

| 51 | [C₄H₃]⁺ |

Data sourced from PubChem.[3]

Interpretation:

Under electron ionization, the molecular ion of this compound undergoes fragmentation. The most prominent fragments observed are:

-

m/z 141: This peak arises from the loss of a trifluoromethyl radical (•CF₃) from the molecular ion, resulting in the [C₆H₅SO₂]⁺ cation.

-

m/z 77: This is a very common and stable fragment in the mass spectra of benzene derivatives, corresponding to the phenyl cation [C₆H₅]⁺.

-

m/z 51: This fragment is formed from the further fragmentation of the phenyl cation.

Conclusion

The spectroscopic data from NMR, IR, and MS provide a comprehensive and complementary characterization of this compound. The ¹H, ¹³C, and ¹⁹F NMR spectra confirm the connectivity of the atoms and the electronic environment of the nuclei. The IR spectrum provides clear evidence for the key sulfonyl and trifluoromethyl functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that can be used for identification. By employing the standardized protocols outlined in this guide, researchers can reliably obtain and interpret high-quality spectroscopic data for this important chemical entity, ensuring the integrity and success of their research endeavors.

References

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-